2-Amino-4-bromonicotinonitrile

Catalog No.
S2678917
CAS No.
1152617-15-6
M.F
C6H4BrN3
M. Wt
198.023
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromonicotinonitrile

CAS Number

1152617-15-6

Product Name

2-Amino-4-bromonicotinonitrile

IUPAC Name

2-amino-4-bromopyridine-3-carbonitrile

Molecular Formula

C6H4BrN3

Molecular Weight

198.023

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)

InChI Key

YHTGAADDVCCUGD-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)C#N)N

solubility

not available

2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) is a highly functionalized pyridine building block featuring a reactive 4-bromo substituent, an electrophilic 3-nitrile group, and a nucleophilic 2-amino group [1]. In pharmaceutical procurement and advanced heterocyclic synthesis, this compound serves as a critical precursor for constructing fused bicyclic scaffolds, such as pyrido[2,3-d]pyrimidines, and complex (aza)indazole sulfonamides [2]. Its primary procurement value lies in the precise balance of reactivity offered by the 4-bromo position, which enables efficient palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) under milder conditions than its chlorinated analogs, without the instability and high cost associated with iodinated derivatives [1].

Substituting 2-amino-4-bromonicotinonitrile with the more common 2-amino-4-chloronicotinonitrile frequently leads to synthetic bottlenecks and increased downstream costs [1]. The chloro-analog exhibits significantly higher activation energy for oxidative addition in palladium-catalyzed cross-coupling reactions, often necessitating expensive, proprietary dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and elevated reaction temperatures (>100°C) that can degrade sensitive functional groups [2]. Conversely, omitting the 2-amino or 3-nitrile groups eliminates the capacity for tandem cyclization reactions required to form fused pyrimidine rings [1]. For process chemists and procurement teams, standardizing on the 4-bromo derivative ensures reproducible coupling yields and broader substrate scope while avoiding the ligand-intensive optimization required by chlorinated alternatives [2].

Palladium-Catalyzed Cross-Coupling Reactivity and Ligand Economy

In Suzuki-Miyaura and Buchwald-Hartwig aminations, the 4-bromo substituent of 2-amino-4-bromonicotinonitrile provides a kinetically favorable oxidative addition profile compared to 2-amino-4-chloronicotinonitrile [1]. Procurement of the bromo-derivative allows the use of standard, off-patent catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) at 60-80°C, whereas the chloro-analog typically requires proprietary, high-cost phosphine ligands and temperatures exceeding 100°C to achieve comparable conversion [2].

Evidence DimensionCatalyst ligand requirement and reaction temperature
Target Compound DataStandard ligands (e.g., PPh3), 60-80°C
Comparator Or Baseline2-Amino-4-chloronicotinonitrile (Proprietary ligands, >100°C)
Quantified DifferenceEliminates the need for expensive proprietary ligands and lowers reaction temperature by 20-40°C
ConditionsPalladium-catalyzed cross-coupling reactions

Reduces per-batch catalyst costs and prevents thermal degradation of sensitive intermediates during scale-up.

Chemoselective N-Sulfonylation for Complex Pharmacophores

The specific electronic environment created by the 3-nitrile and 4-bromo groups allows for highly chemoselective N-sulfonylation of the 2-amino group. In the synthesis of GCN2 inhibitors, reacting 2-amino-4-bromonicotinonitrile with sulfonyl chlorides in the presence of NaH yields targeted N-sulfonylated products with high regiocontrol [1]. Unprotected or less deactivated polyaminopyridines lacking these electron-withdrawing groups often yield complex mixtures of poly-sulfonylated products [2].

Evidence DimensionRegioselectivity in N-sulfonylation
Target Compound DataHigh chemoselectivity for mono-sulfonylation at the 2-amino position
Comparator Or BaselineUnfunctionalized aminopyridines (Prone to over-sulfonylation)
Quantified DifferencePrevents formation of poly-sulfonylated byproducts, directly yielding the target intermediate
ConditionsNaH in THF at 0°C to room temperature

Minimizes chromatographic purification steps and improves overall yield of critical pharmaceutical intermediates.

Tandem Cyclization Competence for Bicyclic Scaffolds

The ortho-relationship of the 2-amino and 3-nitrile groups in 2-amino-4-bromonicotinonitrile uniquely enables one-pot tandem cyclization reactions to form fused pyrido[2,3-d]pyrimidine scaffolds [1]. Comparators such as 4-bromopyridine-3-carbonitrile lack the nucleophilic amino handle, requiring multi-step functionalization to achieve the same bicyclic core [2].

Evidence DimensionSynthetic steps to pyrido[2,3-d]pyrimidine core
Target Compound Data1-step tandem cyclization
Comparator Or Baseline4-Bromopyridine-3-carbonitrile (Requires ≥3 steps: amination, deprotection, cyclization)
Quantified DifferenceReduces synthetic pathway by at least 2 steps
ConditionsCondensation with formamide or amidines

Accelerates library synthesis and reduces labor and reagent costs in medicinal chemistry programs.

Enzyme Inhibition Profiling in Antimicrobial Discovery

2-Amino-4-bromonicotinonitrile serves as a validated structural motif in the development of phosphoribosylaminoimidazolesuccinocarboxamide synthase (PAICS) inhibitors. Derivatives synthesized from this exact scaffold have demonstrated targeted inhibition of PAICS in Mycobacteroides abscessus [1]. Altering the halogen to a less reactive chloro group limits the ability to efficiently synthesize diverse analogs for structure-activity relationship (SAR) optimization[2].

Evidence DimensionSuitability for PAICS inhibitor SAR synthesis
Target Compound DataValid precursor for active Mycobacteroides abscessus PAICS inhibitors
Comparator Or Baseline2-Amino-4-chloronicotinonitrile (Lower cross-coupling yields restrict SAR library size)
Quantified DifferenceEnables broader access to chemical space required for PAICS inhibition optimization
ConditionsEnzymatic assays against Mycobacteroides abscessus PAICS

Validates the compound's utility in specialized antimicrobial drug discovery pipelines, ensuring procurement yields biologically relevant derivatives.

Synthesis of GCN2 Inhibitors for Oncology

Utilizing the chemoselective 2-amino sulfonylation and 4-bromo cross-coupling handles to construct complex (aza)indazolyl-aryl sulfonamides for cancer and neurodegenerative disease research[1].

Development of Fused Pyrido[2,3-d]pyrimidine Scaffolds

Leveraging the adjacent amino and nitrile groups for tandem one-pot cyclization to form bicyclic kinase inhibitors in medicinal chemistry [2].

Ligand-Economical Cross-Coupling Libraries

Serving as a reliable precursor for Suzuki-Miyaura and Buchwald-Hartwig reactions, avoiding the high catalyst costs and extreme temperatures associated with chlorinated analogs [2].

Antimicrobial PAICS Inhibitor Discovery

Acting as a core building block for synthesizing targeted inhibitors against Mycobacteroides abscessus in infectious disease research[3].

XLogP3

1.5

Dates

Last modified: 08-16-2023

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